

# Spectroscopic Data for 1-Benzyl-3-phenylpiperazine: A Comprehensive Analysis

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## Compound of Interest

Compound Name: **1-Benzyl-3-phenylpiperazine**

Cat. No.: **B1287912**

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Despite extensive searches for spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS) and detailed experimental protocols for **1-Benzyl-3-phenylpiperazine**, publicly available information is scarce. No specific experimental data or detailed research papers outlining the synthesis and characterization of this compound could be located.

This guide aims to provide a framework for the type of data and experimental details that would be expected in a comprehensive technical paper on this topic. However, due to the lack of specific data for **1-Benzyl-3-phenylpiperazine**, the following sections are presented as a template, illustrating the expected format and content based on general laboratory practices for the characterization of organic compounds.

## Data Presentation

In a typical research context, the spectroscopic data for **1-Benzyl-3-phenylpiperazine** would be summarized in clear, structured tables for easy reference and comparison.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-Benzyl-3-phenylpiperazine** (Anticipated)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Data Not Available				

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1-Benzyl-3-phenylpiperazine** (Anticipated)

Chemical Shift ( $\delta$ , ppm)	Assignment
Data Not Available	

Table 3: IR Spectroscopic Data for **1-Benzyl-3-phenylpiperazine** (Anticipated)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data Not Available		

Table 4: Mass Spectrometry Data for **1-Benzyl-3-phenylpiperazine** (Anticipated)

m/z	Relative Intensity (%)	Assignment
Data Not Available		

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the spectroscopic techniques mentioned.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-Benzyl-3-phenylpiperazine** (typically 5-10 mg) would be prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) and transferred to an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### Infrared (IR) Spectroscopy

The IR spectrum of **1-Benzyl-3-phenylpiperazine** could be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance

(ATR) accessory. The data would be presented as a plot of transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

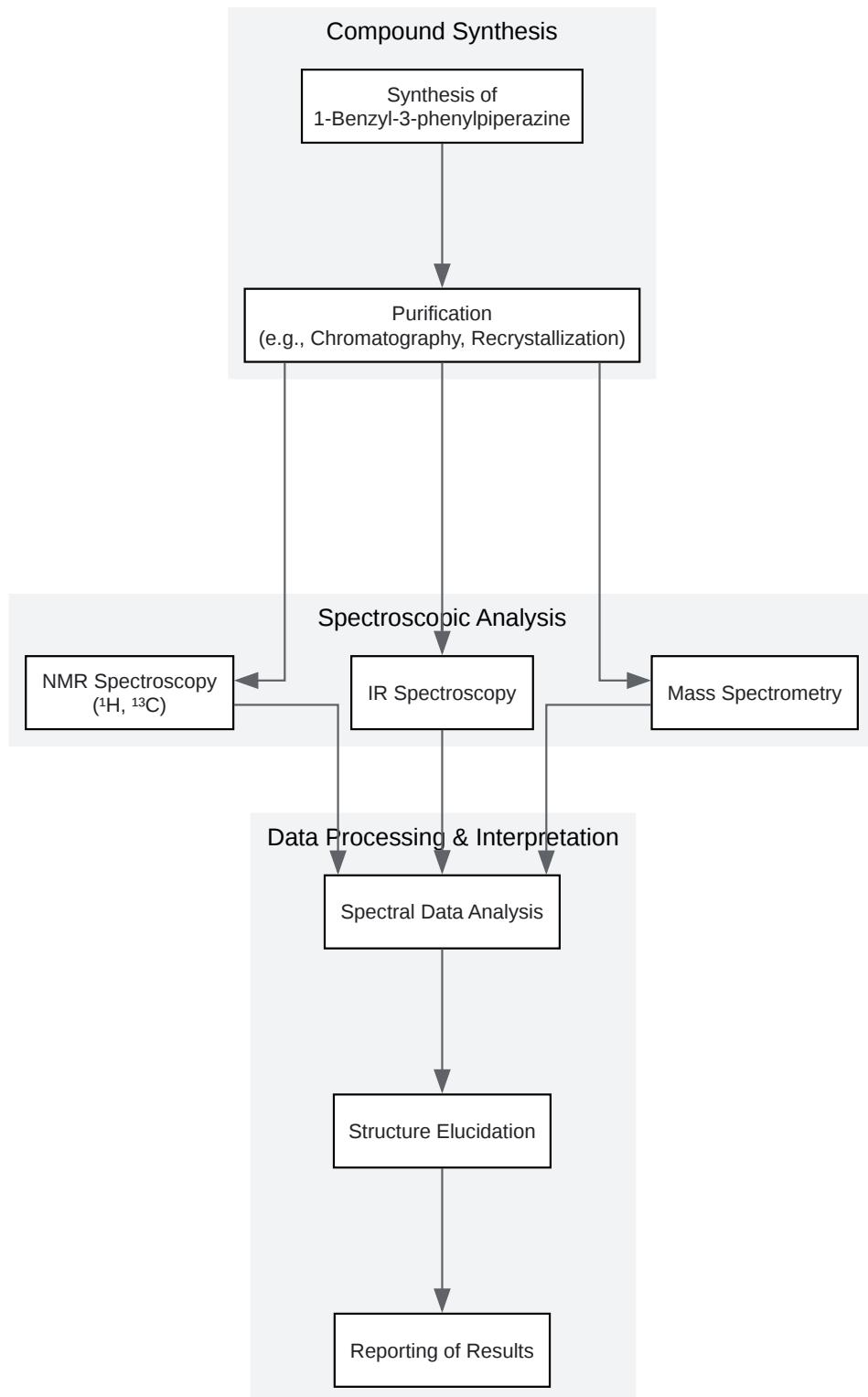
## Mass Spectrometry (MS)

The mass spectrum of **1-Benzyl-3-phenylpiperazine** would be acquired using a mass spectrometer, with a technique such as electrospray ionization (ESI) or electron impact (EI). The sample would be introduced into the instrument, ionized, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions detected. The data would be presented as a plot of relative intensity versus  $m/z$ .

## Visualization of Experimental Workflow

A logical workflow for the spectroscopic analysis of a synthesized compound like **1-Benzyl-3-phenylpiperazine** can be visualized. This diagram illustrates the general steps from sample preparation to data analysis.

## General Workflow for Spectroscopic Analysis

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